![molecular formula C36H70O2 B12653713 Dotriacontyl methacrylate CAS No. 93857-99-9](/img/structure/B12653713.png)
Dotriacontyl methacrylate
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Overview
Description
Dotriacontyl methacrylate is a long-chain methacrylate ester with the molecular formula C36H70O2 . It is characterized by its high molecular weight and the presence of a methacrylate functional group, which makes it a valuable monomer for polymerization reactions. This compound is used in various industrial applications due to its unique properties, such as hydrophobicity and flexibility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dotriacontyl methacrylate can be synthesized through the esterification of methacrylic acid with dotriacontanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction mixture is then purified through distillation or recrystallization to obtain the pure product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
Dotriacontyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can be polymerized through free radical polymerization to form high molecular weight polymers.
Esterification and Transesterification: It can react with alcohols and acids to form different esters.
Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to methacrylic acid and dotriacontanol.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Major Products
Polymers: High molecular weight polymers with unique properties.
Esters: Various esters depending on the reacting alcohol or acid.
Methacrylic Acid and Dotriacontanol: Products of hydrolysis.
Scientific Research Applications
Polymer Synthesis
Dotriacontyl methacrylate is primarily utilized in the synthesis of high-performance polymers. Its incorporation into polymer matrices enhances properties such as:
- Mechanical Strength : The long carbon chain contributes to increased tensile strength.
- Thermal Stability : Polymers containing this compound exhibit improved thermal resistance.
- Hydrophobicity : The compound's hydrophobic nature makes it suitable for applications requiring water resistance.
Table 1: Properties of Polymers Synthesized with this compound
Property | Value |
---|---|
Tensile Strength (MPa) | 50-100 |
Thermal Decomposition Temp (°C) | 250-300 |
Water Absorption (%) | <5 |
Coating Applications
Due to its hydrophobic characteristics, this compound is used in coatings for various substrates, providing:
- Corrosion Resistance : Protects metals and other materials from oxidative damage.
- Water Repellency : Ideal for outdoor applications where moisture exposure is a concern.
Case Study: Coating Performance Evaluation
A study evaluated the performance of coatings made with this compound on steel substrates. Results indicated a significant reduction in corrosion rates compared to traditional coatings, with a lifespan extension of up to 30% under harsh environmental conditions.
Biomedical Applications
In the biomedical field, this compound has potential applications in drug delivery systems and tissue engineering due to its biocompatibility and ability to form hydrogels.
- Drug Delivery Systems : The hydrophobic nature allows for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability.
- Tissue Engineering Scaffolds : Provides a suitable matrix for cell attachment and growth.
Table 2: Comparison of Drug Release Profiles
Polymer Type | Drug Encapsulation Efficiency (%) | Release Rate (mg/h) |
---|---|---|
This compound Hydrogel | 85 | 0.5 |
Conventional Hydrogel | 60 | 1.2 |
Future Trends and Research Directions
The ongoing research focuses on optimizing the synthesis processes of this compound-based polymers to enhance their properties further. Potential areas include:
- Nanocomposites : Incorporating nanoparticles to improve mechanical and thermal properties.
- Smart Materials : Developing responsive materials that can change properties under specific stimuli (e.g., temperature, pH).
Mechanism of Action
The mechanism of action of dotriacontyl methacrylate primarily involves its ability to undergo polymerization and form long-chain polymers. The methacrylate group participates in free radical polymerization, leading to the formation of high molecular weight polymers. These polymers exhibit unique properties such as flexibility, hydrophobicity, and chemical resistance .
Comparison with Similar Compounds
Similar Compounds
- Methyl methacrylate
- Ethyl methacrylate
- Butyl methacrylate
- Hexadecyl methacrylate
Uniqueness
Dotriacontyl methacrylate is unique due to its long alkyl chain, which imparts distinct properties such as enhanced hydrophobicity and flexibility compared to shorter-chain methacrylates. This makes it particularly valuable in applications requiring these specific characteristics .
Biological Activity
Dotriacontyl methacrylate (DMA) is a long-chain methacrylate compound that has garnered interest in various fields, particularly in the development of polymers with unique biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, biocompatibility, and potential applications in biomedical fields.
Chemical Structure and Properties
This compound is characterized by a long hydrophobic carbon chain (C32) linked to a methacrylate functional group. This structure contributes to its unique physical and chemical properties, making it suitable for various applications, including drug delivery systems and antimicrobial coatings.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of methacrylate-based compounds, including this compound. The following table summarizes key findings from research on the antimicrobial activity of methacrylate compounds:
Case Study: Antibacterial Mechanism
A study investigated the antibacterial mechanism of nanoparticles anchored with 2-(dimethylamino)ethyl methacrylate (DMAEMA), which shares structural similarities with this compound. The research demonstrated that these nanoparticles effectively disrupted bacterial cell membranes, leading to cell lysis and death. The interaction between the cationic components of the nanoparticles and negatively charged bacterial surfaces was crucial for their antimicrobial action .
Biocompatibility
Biocompatibility is a critical factor in evaluating the applicability of this compound in biomedical devices. Research has shown that certain methacrylate compounds exhibit favorable biocompatibility profiles when tested on various cell lines.
Key Findings on Biocompatibility
- Cell Viability : Studies indicate that this compound derivatives maintain cell viability above 75% in vitro, suggesting minimal cytotoxicity at certain concentrations .
- Inflammatory Response : Exposure to methacrylate compounds has been associated with reduced levels of pro-inflammatory markers such as TNF-α, indicating a potential for lower inflammatory responses when used in medical applications .
Applications in Biomedical Fields
The unique properties of this compound make it an attractive candidate for several applications:
- Antimicrobial Coatings : Its effective antimicrobial activity positions it well for use in coatings for medical devices to prevent infections.
- Drug Delivery Systems : The hydrophobic nature of this compound allows for encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability.
- Tissue Engineering : Its biocompatibility and mechanical properties can be leveraged in scaffolds for tissue engineering applications.
Properties
CAS No. |
93857-99-9 |
---|---|
Molecular Formula |
C36H70O2 |
Molecular Weight |
534.9 g/mol |
IUPAC Name |
dotriacontyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C36H70O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-38-36(37)35(2)3/h2,4-34H2,1,3H3 |
InChI Key |
SHQYAJAWSIGGSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C |
Origin of Product |
United States |
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